1-Chloro-4-fluorobutane

Vue d'ensemble

Description

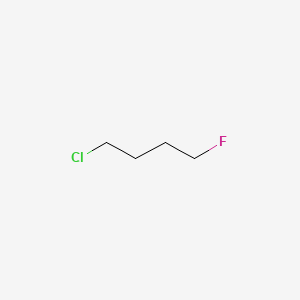

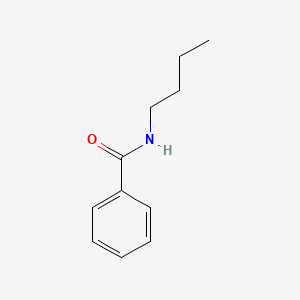

1-Chloro-4-fluorobutane is an organic compound with the molecular formula C4H8ClF . It is commonly used as a reagent and intermediate in organic synthesis . It can be used to synthesize other organic compounds, such as drugs, pesticides, and dyes . In addition, it can also be used as a raw material for surfactants and lubricants .

Synthesis Analysis

The synthesis of 1-Chloro-4-fluorobutane typically involves adding suitable fluorination and chlorination reagents in certain chemical reactions . The specific synthetic method may vary, but the general procedure involves reacting the appropriate hydroxide with a fluorinating reagent, carrying out the chlorination reaction under appropriate conditions, followed by isolation and purification .Molecular Structure Analysis

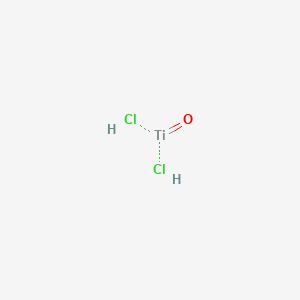

The molecular structure of 1-Chloro-4-fluorobutane consists of four carbon atoms, eight hydrogen atoms, one chlorine atom, and one fluorine atom . The average mass of the molecule is 110.558 Da .Chemical Reactions Analysis

1-Chloro-4-fluorobutane can undergo various chemical reactions. For instance, when reacted with 1 equivalent of Nal in acetone, a precipitate is formed . The compound can also be used to synthesize other organic compounds, such as drugs, pesticides, and dyes .Physical And Chemical Properties Analysis

1-Chloro-4-fluorobutane is a colorless liquid with a pungent odor at room temperature . It has a density of 1.09 g/mL, a boiling point of 110-112°C, and a melting point of -91°C . It has low solubility and is miscible with organic solvents such as ethanol and ether .Applications De Recherche Scientifique

Conformational Analysis and Molecular Structure

Gaseous Conformations and Hydrogen Bonding : The conformational composition of gaseous 4-fluorobutan-1-ol, a compound closely related to 1-chloro-4-fluorobutane, was investigated using gas-phase electron diffraction and molecular orbital calculations. This study highlights the molecular structures and the presence of hydrogen-bonded and non-hydrogen-bonded conformers in such compounds (Trætteberg et al., 2001).

Conformational Equilibrium and Potential Energy Surface : The rotational spectra of 1-fluorobutane conformers were studied, providing insights into the conformational equilibrium and potential energy surface of such molecules. This research aids in understanding the stability and structural dynamics of similar halogenated compounds, including 1-chloro-4-fluorobutane (Favero et al., 2000).

Synthesis and Reactions

Synthesis of Fluorinated Compounds : Research into the synthesis and reactions of various fluorinated compounds, like 3-chloro-2-fluorobut-2-en-4-olide, provides valuable information on the chemical properties and reactivity of related compounds like 1-chloro-4-fluorobutane (Paleta et al., 2000).

Halogenated Enolates Synthesis : The study of halogenated enolates, including the use of aromatic trifluoroacetylated ketones, offers insights into the synthesis pathways and chemical characteristics of compounds like 1-chloro-4-fluorobutane (Balaraman et al., 2016).

Physical and Chemical Properties

NMR Investigations and Rotational Isomerism : NMR studies on compounds like 2-chloro-1,4-dibromo-1,2,2-trifluorobutane provide a deep understanding of the physical and chemical properties, such as chemical shifts and coupling constants, which are relevant to understanding the behavior of 1-chloro-4-fluorobutane (Hinton & Jaques, 1975).

Liquid Crystals with Negative Dielectric Anisotropy : The creation of liquid crystals using fluoroalkyl derivatives, including studies on 4-arylbutyric acid and 4-arylbutanol derivatives, demonstrates the potential application of 1-chloro-4-fluorobutane in the development of new materials with specific electro-optical properties (Jankowiak et al., 2008).

Electron-Stimulated Desorption from Hydrocarbon Films : Studies on electron-stimulated desorption from partially fluorinated hydrocarbon thin films, including 1-fluorobutane, shed light on the interactions of such compounds with electron bombardment, which is crucial for understanding the surface chemistry of 1-chloro-4-fluorobutane (Kelber & Knotek, 1984).

Fluorination of Halogeno Alcohols : Research on the fluorination of halogeno alcohols, such as the conversion of 2-bromo-1-butanol to 2-bromo-1-fluorobutane, provides valuable insights into the fluorination reactions that can be applied to compounds like 1-chloro-4-fluorobutane (Watanabe et al., 1986).

Safety and Hazards

1-Chloro-4-fluorobutane is a hazardous chemical that can cause harm to human health and the environment . It is toxic if ingested, inhaled, or absorbed through the skin . The compound can cause irritation to the eyes, skin, and respiratory system . Personal protective equipment such as gloves, goggles, and protective clothing should be worn during handling .

Propriétés

IUPAC Name |

1-chloro-4-fluorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8ClF/c5-3-1-2-4-6/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYKUJAHSVIVAQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCl)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30196768 | |

| Record name | Butane, 1-chloro-4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-4-fluorobutane | |

CAS RN |

462-73-7 | |

| Record name | 1-Chloro-4-fluorobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=462-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butane, 1-chloro-4-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000462737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butane, 1-chloro-4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7H-Benzo[e]perimidine-4-carboxamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-7-oxo-](/img/structure/B1595949.png)

![Thieno[3,4-d]pyrimidine, 4-chloro-5,7-dihydro-2-methyl-](/img/structure/B1595964.png)